molecular formula C6H15O15P3 B13827227 [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate

Cat. No.: B13827227
M. Wt: 422.10 g/mol
InChI Key: MMWCIQZXVOZEGG-WNEURMOUSA-N
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Description

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate is a complex organic compound belonging to the class of inositol phosphates These compounds are characterized by the presence of multiple hydroxyl and phosphate groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate typically involves the phosphorylation of inositol derivatives. The process begins with the selective protection of hydroxyl groups, followed by the introduction of phosphate groups using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The phosphate groups can be reduced to phosphites or phosphonates.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and substitution reagents like thionyl chloride (SOCl2) or amines. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways and as a potential modulator of enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    myo-Inositol: A precursor to inositol phosphates, with similar structural features but lacking the phosphate groups.

    Phytic Acid: An inositol hexakisphosphate, with more phosphate groups and different biological activities.

    Inositol Trisphosphate (IP3): A well-known signaling molecule involved in calcium release from intracellular stores.

Uniqueness

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H15O15P3

Molecular Weight

422.10 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1/i1T

InChI Key

MMWCIQZXVOZEGG-WNEURMOUSA-N

Isomeric SMILES

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Origin of Product

United States

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